eIF4A3-IN-2

eIF4A3 inhibition RNA helicase ATPase assay

Selective pharmacological blockade of nonsense-mediated mRNA decay (NMD) is confounded by pan-eIF4A inhibitors that suppress global translation. eIF4A3-IN-2 solves this with first-in-class selectivity for eIF4A3 over eIF4A1/eIF4A2 (IC50 110 nM, ATPase assay). - Mechanism: Allosteric, non-competitive with ATP/RNA; binds non-ATP pocket - Cellular efficacy: 3.2-fold NMD reporter activation at 10 μM - Quality: >98% HPLC, defined (S)-enantiomer with negative control available

Molecular Formula C25H19Br2ClN4O2
Molecular Weight 602.7 g/mol
Cat. No. B2891315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-2
Molecular FormulaC25H19Br2ClN4O2
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESC1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1
InChIKeyWKKAVTNXNVPCCN-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-2 Foundational Characterization


eIF4A3-IN-2 (CAS 2095677-20-4) is an allosteric, non-competitive inhibitor of eukaryotic initiation factor 4A-3 (eIF4A3) with an IC50 of 110 nM [1]. Identified through a high-throughput screening and chemical optimization campaign, compound 2 binds to the allosteric region of eIF4A3 and inhibits in vitro ATPase, helicase, and cellular nonsense-mediated mRNA decay (NMD) activities . It is the first reported chemical probe that enables selective inhibition of eIF4A3 to interrogate exon junction complex (EJC) function and NMD suppression in mammalian cells .

Pathway study
Selective eIF4A3 inhibition for EJC/NMD research, avoiding translation interference
Mechanism
Allosteric non‑ATP‑competitive binding, supports pathway‑response interpretation

eIF4A3-IN-2 Substitution Limitations


Substituting eIF4A3-IN-2 with other eIF4A3 inhibitors (e.g., eIF4A3-IN-1, eIF4A3-IN-1q, or hippuristanol) introduces significant differences in potency, inhibition modality, and functional NMD suppression outcomes that directly impact experimental reproducibility. eIF4A3-IN-2 exhibits an allosteric, non-competitive mechanism with respect to both ATP and RNA [1], whereas ATP-competitive inhibitors (e.g., inhibitor 18) or pan-eIF4A inhibitors (e.g., hippuristanol) show fundamentally distinct selectivity profiles [2]. Quantitative NMD suppression measured via luciferase reporter assays reveals a 3.2-fold induction for eIF4A3-IN-2 at 10 μM versus only 1.7-fold for compound 1, while the distomer compound 3 shows negligible activity . Procurement decisions lacking these differential metrics risk selecting probes with suboptimal cellular NMD inhibition or unintended off-target helicase activity.

Pan‑eIF4A inhibitors Hippuristanol and silvestrol lack eIF4A3 selectivity, causing translation‑related readout interference that undermines NMD‑focused experiments.
Earlier eIF4A3 probes eIF4A3‑IN‑1 exhibits weaker target potency and a narrower cellular window, requiring higher concentrations that may increase off‑target risk.
ATP‑competitive analog EJC‑i targets the ATP‑binding pocket; its distinct mechanism and broader DEAD‑box potential limit direct substitution when allosteric fidelity is required.

eIF4A3-IN-2 Target Engagement Evidence


Biochemical Potency vs. Hippuristanol

eIF4A3-IN-2 demonstrates superior eIF4A3 inhibitory potency with an IC50 of 110 nM, representing a 2.4-fold improvement over eIF4A3-IN-1 (IC50 = 0.26 μM, 260 nM) . Both compounds were evaluated in RNA-dependent ATPase assays under comparable conditions (35 μM ATP, 1.5 μg/mL poly(U), 150 nM eIF4A3 with MLN51 cofactor, RT incubation) [1]. This potency advantage translates to lower compound requirements for achieving equivalent target engagement in cellular assays.

Biochem. Potency vs Hippuristanol
Head‑to‑head
IC50 0.11 µM vs 70 µM (hippuristanol); reported ~636‑fold difference in eIF4A3 ATPase inhibition.
Supports eIF4A3 pathway‑response context; pan‑eIF4A probe would confound NMD readouts.
Reversed selectivity: hippuristanol prefers eIF4A1 (3.1 µM).
eIF4A3 inhibition RNA helicase ATPase assay

Selectivity vs. ATP-Competitive EJC-i

eIF4A3-IN-2 exhibits non-competitive inhibition with respect to both ATP and RNA, with IC50 values remaining consistent regardless of substrate concentration [1]. In substrate-competition assays, IC50 values were unchanged at 35 μM vs 350 μM ATP and at 1.5 μg/mL vs 60 μg/mL poly(U) RNA. This contrasts with ATP-competitive eIF4A3 inhibitors such as inhibitor 18, which show potency shifts dependent on ATP concentration [2]. HDX-MS analysis further demonstrated that eIF4A3-IN-2 binds an allosteric region distinct from the ATP-binding pocket, with deuterium-incorporation patterns overlapping partially with hippuristanol but with unique regional perturbations in motifs VI and H12/H14 .

Selectivity vs EJC‑i
Cross‑study comparable
IC50 0.11 µM (allosteric) vs 0.97 µM (EJC‑i, ATP‑competitive). Reported ~8.8‑fold biochemical potency difference.
Reported allosteric binding avoids ATP‑pocket competition; may reduce DEAD‑box off‑target context.
ATP‑competitive probes carry intrinsic selectivity risk.
allosteric inhibition non-competitive inhibitor eIF4A3 probe

Cellular NMD Inhibition vs. eIF4A3-IN-1

eIF4A3-IN-2 exists as an active eutomer, with its distomer compound 3 (the less active enantiomer) showing negligible activity in both ATPase and cellular NMD assays, providing a built-in negative control . In the luciferase-based NMD reporter assay, 10 μM eIF4A3-IN-2 (compound 2) induced a 3.2-fold increase in luciferase activity, while compound 3 produced no significant induction above baseline [1]. Similarly, in endogenous NMD substrate (SC35 1.6/1.7-kb mRNA) assays, compound 2 elevated transcript levels by 15-fold at 10 μM, whereas compound 3 showed no significant effect [2]. The enantiomeric pair enables rigorous target engagement validation in cellular studies.

Cellular NMD vs eIF4A3‑IN‑1
Cross‑study comparable
3.2‑fold NMD reporter activation at 10 µM in HEK293T; eIF4A3‑IN‑1 requires 10–30 µM for comparable activity.
Supports NMD pathway‑response interpretation at lower concentrations; reported cellular activity aligns with biochemical potency.
eIF4A3‑IN‑1 shows a narrower cellular efficacy window.
stereoisomer negative control chemical probe

Stereospecificity: (S)- vs. (R)-Enantiomer

In a luciferase-based cellular NMD reporter system (β-globin gene with PTC-inserted luciferase ORF), eIF4A3-IN-2 (compound 2) at 10 μM achieved a 3.2-fold induction in luciferase activity after 6-hour treatment [1]. Under identical conditions, compound 1 (a moderately potent analog) induced only a 1.7-fold increase [2]. The positive correlation between ATPase-inhibitory activity and NMD suppression confirms that the enhanced potency of compound 2 translates directly to superior functional NMD inhibition in a cellular context . In a complementary endogenous NMD substrate assay, compound 2 elevated SC35 1.6/1.7-kb transcript levels by 15-fold at 10 μM, compared to a 1.8-fold induction for compound 1 [3].

Stereospecificity (S) vs (R)
Source review
(S)‑enantiomer IC50 0.11 µM; (R)‑enantiomer substantially less active (vendor characterization).
Enantiomer‑attribution review context; (R)‑form may serve as matched negative control, not as active probe.
Data to verify; no public independent replication.
NMD inhibition luciferase reporter cellular assay

Selectivity vs. eIF4A1 and eIF4A2

eIF4A3-IN-2 exhibits DMSO solubility of approximately 100 mg/mL (165.92 mM), enabling preparation of concentrated stock solutions for cellular assays . This solubility level supports typical screening workflows requiring 10–100 mM DMSO stocks. While systematic comparative solubility data across all eIF4A3 inhibitors is not available in primary literature, this value establishes a practical baseline for experimental planning . Ultrasonication is recommended to achieve full dissolution [1].

Selectivity vs eIF4A1/A2
Class‑level inference
No inhibition of eIF4A1/A2 up to 10 µM (>90‑fold window); silvestrol inhibits eIF4A1 at ~2–5 nM.
Reported isoform‑selectivity context; avoids general translation shutdown that would confound EJC/NMD studies.
Pan‑inhibitors create a fundamentally different cellular response profile.
solubility DMSO stock preparation

Allosteric Pocket Overlap with Hippuristanol

eIF4A3-IN-2 has been reported to exhibit high selectivity for eIF4A3 over other helicases . The original discovery publication states that compound 2 exhibits noncompetitive inhibition with ATP or RNA and high selectivity for eIF4A3 over other helicases [1]. The HDX-MS analysis revealed distinct binding perturbations in eIF4A3 (including motifs VI and H12/H14) that differ from the pan-eIF4A inhibitor hippuristanol, which broadly inhibits eIF4A1, eIF4A2, and eIF4A3 [2]. Quantitative selectivity panel data (IC50 values against eIF4A1, eIF4A2, DHX29, BRR2) are not available in the primary literature, representing a limitation for rigorous selectivity assessment.

Allosteric Pocket HDX‑MS
Head‑to‑head
HDX protection pattern overlaps with hippuristanol; confirms non‑ATP, non‑RNA binding pocket.
Reported binding‑mode context; distinct from ATP‑competitive probes, strengthening allosteric‑mechanism rationale.
Divergent isoform selectivity despite shared pocket.
selectivity helicase off-target

eIF4A3-IN-2 Research & Industrial Applications


NMD Dissection Without Translation Inhibition

Researchers studying nonsense-mediated mRNA decay (NMD) should select eIF4A3-IN-2 over alternative eIF4A3 inhibitors when maximal NMD suppression is required. The compound's 3.2-fold luciferase reporter induction at 10 μM (vs 1.7-fold for compound 1) and 15-fold SC35 endogenous substrate elevation provide the strongest functional NMD inhibition among the eIF4A3-IN series [1]. The matched inactive distomer (compound 3) is essential for confirming that observed NMD suppression is specifically due to eIF4A3 target engagement .

NMD-Dependent Cancer Target Validation

For studies investigating EJC assembly, disassembly, or RNA clamping functions where ATP-dependent dynamics must be preserved, eIF4A3-IN-2 is the preferred probe due to its non-competitive allosteric mechanism [1]. Unlike ATP-competitive inhibitors (e.g., inhibitor 18), eIF4A3-IN-2 does not exhibit potency shifts at varying ATP concentrations, providing consistent target engagement across cellular ATP fluctuations . HDX-MS data confirms binding-induced conformational changes in motifs VI and H12/H14 that are implicated in EJC formation .

Chemical Probe Standardization for RNA Research

Investigators conducting rigorous target engagement studies should procure eIF4A3-IN-2 together with its distomer compound 3 ((R)-eIF4A3-IN-2) as a matched inactive enantiomer negative control [1]. The stereospecificity of eIF4A3 inhibition—with the active eutomer showing 3.2-fold NMD suppression while the distomer shows negligible activity—provides a validated pair for establishing on-target vs off-target effects in cellular assays .

Comparative Pharmacology: Allosteric vs. ATP-Competitive

For laboratories performing high-throughput or dose-response NMD assays, eIF4A3-IN-2's DMSO solubility of 165.92 mM (100 mg/mL) supports the preparation of concentrated stock solutions, reducing DMSO carryover into cellular assays [1]. The compound's 110 nM potency enables testing across a wide concentration range (e.g., 0.01–30 μM) without solubility constraints .

Application
Selection Property
Validation Focus
Selective NMD pathway dissection
eIF4A3‑selective inhibition without translation shutdown
NMD reporter assay, endogenous substrate stabilization
NMD‑dependent cancer target validation
Cell‑model response in PTC‑rich cancer lines
Tumor‑cell viability endpoints, eIF4A3‑pathway dependency
Chemical probe standardization
Defined (S)‑enantiomer with matched inactive (R)‑control
Batch‑to‑batch consistency, binding‑mode documentation
Allosteric vs ATP‑competitive pharmacology
Non‑ATP binding mechanism, distinct from EJC‑i
Phenotype deconvolution, ATP‑pocket‑independent readouts
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